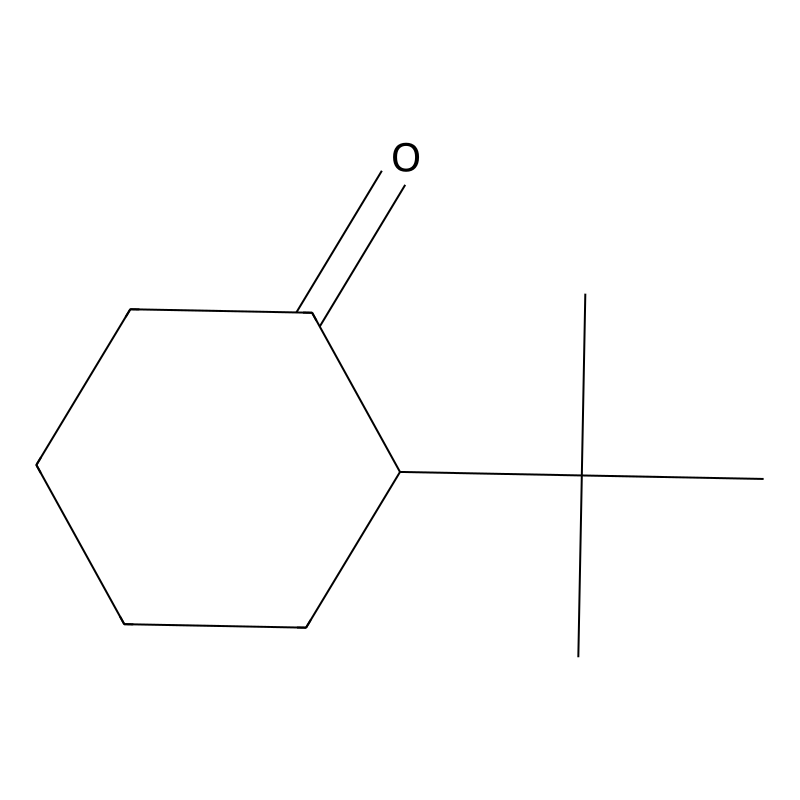

2-tert-Butylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Chemistry

Summary of the Application: 2-tert-Butylcyclohexanone is used in the synthesis of polyurea derivatives and its TiO2-doped nanocomposites . These polyurea derivatives are important polymers obtained by the interaction between a diisocyanate and an amine .

Methods of Application or Experimental Procedures: The polyurea derivatives were synthesized by the solution polycondensation method through the interaction between 4(2-aminothiazol-4-ylbenzylidene)-4-(tert-butyl)cyclohexanone and diisocyanate compound in pyridine . The structure of the polyurea was confirmed using Fourier transform-infrared (FTIR) spectroscopy and characterized by solubility, viscometry, gel permeation chromatography (GPC), and X-ray diffraction (XRD) analysis .

Results or Outcomes: The polyurea showed antibacterial activity against some of the tested bacteria and fungi . The increase in the strength of π–H interactions and H-donors contributed to improved binding of one of the polyurea derivatives compared to others . The docking of 1KZN against the tested polymers suggests an increase in the docking score of one of the polyurea derivatives, which is in agreement with the antibacterial study .

Application in Mass Spectrometry

Summary of the Application: 2-tert-Butylcyclohexanone is used in mass spectrometry, which is a technique that helps determine the mass of particles, the elemental composition of a sample or molecule, and the potential chemical structures of molecules .

Methods of Application or Experimental Procedures: The compound is introduced into the mass spectrometer and ionized. The ions are then separated according to their mass-to-charge ratio and detected .

Results or Outcomes: The results from mass spectrometry provide a mass spectrum that presents the data as a plot of ion abundance versus mass-to-charge ratio. This information can be used to determine the molecular weight of the compound and to gain insights into its chemical structure .

Application in Synthesis of Methacrylate Derivatives

Summary of the Application: 2-tert-Butylcyclohexanol, a major metabolite of 2-tert-Butylcyclohexanone, is used in the synthesis of 2-tert-butylcyclohexyl methacrylate .

Methods of Application or Experimental Procedures: 2-tert-Butylcyclohexanol reacts with methacryloyl chloride in the presence of triethylamine to produce 2-tert-butylcyclohexyl methacrylate .

Results or Outcomes: The product, 2-tert-butylcyclohexyl methacrylate, is a methacrylate derivative that can be used in the production of polymers .

Application in Organic Synthesis

Summary of the Application: 2-tert-Butylcyclohexanone is used in organic synthesis, particularly in the synthesis of certain types of organic compounds .

Methods of Application or Experimental Procedures: The compound is used as a starting material or intermediate in the synthesis of other organic compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

Results or Outcomes: The results or outcomes obtained would also depend on the particular synthesis being carried out. In general, the use of 2-tert-Butylcyclohexanone in organic synthesis can lead to the production of a wide range of organic compounds .

Application in Material Science

Summary of the Application: 2-tert-Butylcyclohexanone is used in material science, particularly in the synthesis of certain types of materials .

Methods of Application or Experimental Procedures: The compound is used as a starting material or intermediate in the synthesis of other materials. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

Results or Outcomes: The results or outcomes obtained would also depend on the particular synthesis being carried out. In general, the use of 2-tert-Butylcyclohexanone in material science can lead to the production of a wide range of materials .

2-tert-Butylcyclohexanone is an organic compound with the molecular formula C10H18O and a molecular weight of approximately 154.25 g/mol. It is classified as a ketone, specifically a substituted cyclohexanone, where a tert-butyl group is attached to the cyclohexane ring at the second position. The compound is known for its distinctive structural features, which include a bulky tert-butyl group that influences its physical and chemical properties, such as boiling point and solubility .

There is no current research readily available on a specific mechanism of action for 2-tert-Butylcyclohexanone.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: It can be reduced to form 2-tert-butylcyclohexanol using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Oxidation: Although ketones are generally resistant to oxidation, under strong conditions, they can be oxidized to carboxylic acids.

Several synthesis methods have been developed for 2-tert-butylcyclohexanone:

- From 2-tert-Butylphenol: This method involves the hydrogenation of 2-tert-butylphenol under specific conditions to yield 2-tert-butylcyclohexanol, which can then be oxidized to form the ketone.

- Cyclization Reactions: Various cyclization reactions involving substituted phenols can lead to the formation of cyclohexanones.

- Direct Alkylation: The alkylation of cyclohexanone with tert-butyl halides can also produce 2-tert-butylcyclohexanone.

These methods highlight the versatility in synthesizing this compound from different starting materials .

2-tert-Butylcyclohexanone finds applications in various fields:

- Fragrance Industry: It is utilized as a fragrance ingredient due to its pleasant odor profile.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Solvent: It is also used as a solvent in organic reactions due to its favorable properties.

Research on interaction studies involving 2-tert-butylcyclohexanone has primarily focused on its metabolic pathways and potential interactions with other compounds. In silico evaluations suggest that it shares metabolic similarities with other substituted cyclohexanones, indicating potential read-across for toxicological assessments. This means that its behavior in biological systems might be predicted based on data from structurally similar compounds .

Several compounds share structural similarities with 2-tert-butylcyclohexanone. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-sec-Butylcyclohexanone | 14765-30-1 | C10H18O | 154.25 g/mol | Has a sec-butyl group instead of tert-butyl. |

| p-tert-Butylcyclohexanone | 98-53-3 | C10H14O | 154.25 g/mol | Contains a para-substituted tert-butyl group. |

| 4-t-Amylcyclohexanone | 16587-71-6 | C11H20O | 168.28 g/mol | Has an amyl group instead of tert-butyl; larger structure. |

These compounds illustrate the diversity within substituted cyclohexanones while emphasizing the unique characteristics of 2-tert-butylcyclohexanone due to its specific tert-butyl substitution pattern .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 120 of 121 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website